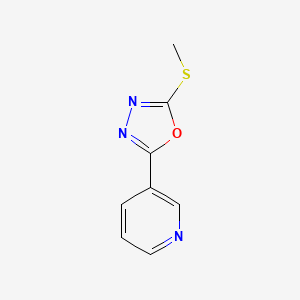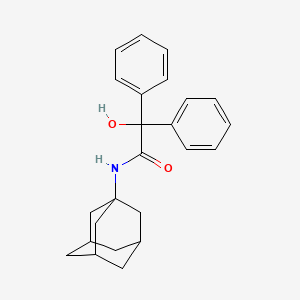
3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid, also known as CPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CPP is a pyrazole derivative, and its chemical structure is shown below:
Mecanismo De Acción
The mechanism of action of 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid has been shown to exhibit various biochemical and physiological effects, including the inhibition of COX enzymes, the reduction of inflammation and pain, and the induction of apoptosis (programmed cell death) in cancer cells. 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid has also been shown to exhibit antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid has several advantages for use in lab experiments, including its ease of synthesis and purification, as well as its potential applications in medicinal chemistry, biochemistry, and pharmacology. However, 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid also has some limitations, including its relatively low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the research on 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid, including the development of new 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid derivatives with improved pharmacological activities, the study of the mechanism of action of 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid, and the exploration of its potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, the use of 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid as a scaffold for the synthesis of new compounds with improved pharmacological activities is an area of active research.
Métodos De Síntesis
3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid can be synthesized using various methods, including the reaction between 3-phenylpropanoic acid and 1H-pyrazole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction yields 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid as a white solid, which can be purified using recrystallization techniques.
Aplicaciones Científicas De Investigación
3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid has also been studied for its potential use as a scaffold for the synthesis of new compounds with improved pharmacological activities.
Propiedades
IUPAC Name |
3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-12(10-6-7-14-16-10)15-11(13(18)19)8-9-4-2-1-3-5-9/h1-7,11H,8H2,(H,14,16)(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUWNLABIHVYKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B7541008.png)

![1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7541021.png)

![3-[(2,5-Dimethylthiophene-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7541033.png)
![1-[[2-(4-Fluorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7541041.png)
![Ethyl 1-[3-[2-cyanoethyl(methyl)amino]-3-oxopropyl]piperidine-3-carboxylate](/img/structure/B7541043.png)


![3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid](/img/structure/B7541069.png)


![1-[2-(2-Oxoazepan-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7541104.png)
![1-[(E)-3-(2,4-dimethylphenyl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7541107.png)